Zinquin

描述

Zinquin is a synthetic fluorescent probe widely used for detecting and visualizing zinc ions in biological systems. It is particularly effective in identifying labile zinc pools within cells, making it a valuable tool in the study of zinc’s role in various biological processes. This compound’s ability to form fluorescent complexes with zinc ions allows researchers to monitor dynamic changes in zinc distribution and concentration in living cells.

准备方法

Synthetic Routes and Reaction Conditions: Zinquin is synthesized through a multi-step process involving the reaction of 2-methyl-8-quinolinol with p-toluenesulfonyl chloride to form 2-methyl-8-(p-toluenesulfonamido)quinoline. This intermediate is then reacted with chloroacetic acid to yield this compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves scaling up the reaction conditions and optimizing parameters to ensure high yield and purity of the final product.

化学反应分析

Core Reaction Mechanisms

Zinquin exists in two forms: This compound ethyl ester (ZQEE) and This compound acid (ZQACID) . The ethyl ester passively diffuses into cells, where esterases hydrolyze it to ZQACID, enabling zinc detection .

Key Reactions:

Critical Insight :

this compound primarily reacts with Zn²⁺ bound to proteins (Zn-proteome) rather than free Zn²⁺, forming ternary adducts (~470 nm emission) . Minor Zn(ZQACID)₂ complexes (~490 nm) form via ligand substitution from Zn-proteins .

Interaction with Zinc-Proteins

This compound exhibits selective reactivity with Zn-proteins, as demonstrated by in vitro studies:

Table 1: Reactivity with Model Zn-Proteins

| Protein | ZQACID Reaction | ZQEE Reaction |

|---|---|---|

| Alcohol Dehydrogenase (Zn₂-ADH) | Binds one Zn²⁺, extracts the other | Binds without Zn²⁺ extraction |

| Alkaline Phosphatase (Zn₂-AP) | Extracts one Zn²⁺, no binding to the second | Binds without extraction |

| Carbonic Anhydrase | Forms stable ternary adducts | Limited reactivity |

Key Findings :

-

ZQACID competes with protein ligands for Zn²⁺, while ZQEE binds without displacing metal ions .

-

Ternary adducts dominate in cells, confirmed by Sephadex chromatography showing fluorescence in high-molecular-weight fractions (>10 kDa) .

Comparative Analysis with TSQ

This compound and TSQ (another Zn²⁺ sensor) exhibit distinct reactivities:

Table 2: this compound vs. TSQ

| Property | This compound (ZQ) | TSQ |

|---|---|---|

| Zn²⁺ Affinity (K<sub>d</sub>) | ~10<sup>-8</sup> M | ~10<sup>-6</sup> M |

| Primary Reaction | Ternary adducts | Ternary adducts |

| Emission λ<sub>max</sub> | 470 nm (adducts) | 460 nm (adducts) |

| Membrane Permeability | ZQEE: High; ZQACID: Low | High |

Implication :

this compound’s higher Zn²⁺ affinity allows detection of smaller zinc fluxes, but both sensors image Zn-proteome subsets rather than free Zn²⁺ .

Reversibility and Chelator Interactions

This compound-zinc complexes are labile and reversible:

-

TPEN (a high-affinity Zn²⁺ chelator) rapidly sequesters Zn²⁺ from Zn(ZQACID)₂, quenching fluorescence .

-

Zn(ZQEE)₂ reacts with apo-proteins (e.g., bovine serum albumin) to form ternary adducts, demonstrating dynamic zinc transfer .

Mechanism :

This reaction underpins this compound’s utility in probing zinc availability in biological systems .

Biological and Methodological Implications

-

Zinc Homeostasis Studies :

-

Limitations :

Synthetic Pathways

This compound synthesis involves:

科学研究应用

Cellular Imaging of Zinc

Zinquin is widely used for visualizing intracellular zinc pools due to its high sensitivity and specificity. It can penetrate cell membranes and form fluorescent complexes with Zn²⁺ ions, allowing researchers to track zinc localization within cells.

- Mechanism of Action : this compound operates by forming a 1:2 complex with Zn²⁺ ions, which enhances its fluorescence. This property enables real-time imaging of zinc dynamics in live cells, particularly in neuronal tissues where zinc acts as a signaling molecule .

- Case Study : In a study involving rat hippocampal neurons, this compound was employed to identify subcellular compartments rich in Zn²⁺. The results demonstrated that this compound could effectively visualize perinuclear endosome-like structures containing labile zinc, which are crucial for understanding synaptic function and plasticity .

Quantitative Measurement of Zinc Levels

This compound has been validated as a reliable probe for quantifying intracellular labile zinc levels. Its application extends to various cell types, including hepatic cells and neuronal cultures.

- Fluorometric Methods : Recent advancements have established this compound's efficacy in quantitative assays. For example, a study compared this compound's performance against atomic absorption spectrometry (AAS) for measuring zinc bioaccessibility from food sources. The results indicated that this compound provided comparable precision with lower sample volume requirements .

- Impact of Cadmium Exposure : A notable application involved using this compound to assess the impact of cadmium on intracellular zinc levels in HepG2 cells. The findings revealed that cadmium exposure led to increased labile Zn²⁺ levels, emphasizing the probe's utility in toxicological studies .

Investigating Zinc-Related Physiological Processes

This compound's ability to detect Zn²⁺ has implications beyond mere localization; it also aids in studying the physiological roles of zinc as a second messenger and its involvement in various cellular processes.

- Zinc Trafficking : Research has shown that this compound can trace the movement of Zn²⁺ within cells, providing insights into how zinc is sequestered and released during cellular signaling events . For instance, studies on glioblastoma and medulloblastoma cell lines utilized this compound to explore zinc distribution patterns, revealing significant insights into cancer biology .

- Neurotransmission Studies : In neurobiology, this compound has been instrumental in examining the role of Zn²⁺ in neurotransmitter release. Its application in synaptic vesicle studies has highlighted how Zn²⁺ influences synaptic plasticity and neuronal communication .

Comparative Analysis of Zinc Sensors

While this compound is a prominent tool for detecting Zn²⁺, it is often compared with other fluorescent sensors such as FluoZin™-3 AM and TSQ. Each sensor has unique properties that make it suitable for specific applications:

| Sensor | Sensitivity | Specificity | Cell Permeability | Notable Applications |

|---|---|---|---|---|

| This compound | High | High | Yes | Intracellular imaging, toxicology |

| FluoZin™-3 AM | Moderate | Moderate | Yes | General zinc detection |

| TSQ | Moderate | Moderate | Yes | Protein interactions |

作用机制

Zinquin is part of a family of fluorescent probes used for zinc detection, including TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide) and MQAE (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide). These compounds share similar structures and mechanisms of action but differ in their fluorescence properties and zinc-binding affinities .

Uniqueness of this compound:

- This compound has a unique combination of high sensitivity and specificity for zinc ions, making it particularly effective for detecting labile zinc pools in biological samples.

- Its ability to form both 1:1 and 1:2 complexes with zinc ions provides versatility in different experimental conditions .

相似化合物的比较

生物活性

Zinquin is a fluorescent probe specifically designed to detect zinc ions (Zn²⁺) within biological systems. Its unique properties allow it to serve as a valuable tool in studying zinc's role in cellular processes, particularly in neurobiology and cell signaling. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and significant findings from various studies.

This compound operates primarily by binding to Zn²⁺ ions, forming a fluorescent complex that can be visualized using fluorescence microscopy. The compound exists in two forms: this compound ethyl ester (ZQ EE), which is membrane-permeable, and this compound acid (ZQ ACID), which is the active form inside cells after hydrolysis by esterases. The binding of Zn²⁺ alters the fluorescence properties of this compound, allowing researchers to monitor zinc levels in real-time within living cells.

Fluorescence Characteristics

- Excitation/Emission Wavelengths :

- Ex: 364 nm

- Em: 485 nm (with Zn²⁺)

This characteristic fluorescence enables the detection of zinc concentrations in various cellular compartments.

Biological Applications

This compound has been extensively used in various biological studies, particularly those investigating the role of zinc in neuronal function and pathology.

1. Neuronal Studies

One significant study demonstrated that this compound could identify subcellular compartmentalization of zinc in embryonic rat cortical neurons. The results indicated that Zn²⁺ was sequestered in distinct organelles, primarily perinuclear endosome-like structures, with minimal overlap with mitochondrial markers . This suggests that zinc plays a crucial role in cellular signaling and metabolism within neurons.

2. Zinc-Proteome Interactions

Research has shown that this compound interacts with the zinc-proteome across multiple mammalian cell types. It reacts with micromolar concentrations of Zn²⁺ bound as Zn-proteins, forming stable fluorescent adducts characterized by emission spectra centered around 470 nm . This interaction highlights the ability of this compound to serve as a reliable sensor for monitoring intracellular zinc dynamics.

Case Studies and Findings

The following table summarizes key findings from studies utilizing this compound:

Research Findings on Zinc Dynamics

This compound's ability to visualize intracellular zinc has led to significant insights into its biological roles:

- Zinc and Apoptosis : Studies indicate that zinc may suppress apoptosis, suggesting its protective role in neuronal survival .

- Zinc Flux During Cellular Stress : Research utilizing this compound has shown fluctuations in intracellular labile zinc during stress responses, implicating zinc in signaling pathways associated with cell survival and death .

属性

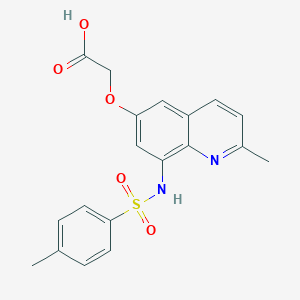

IUPAC Name |

2-[2-methyl-8-[(4-methylphenyl)sulfonylamino]quinolin-6-yl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S/c1-12-3-7-16(8-4-12)27(24,25)21-17-10-15(26-11-18(22)23)9-14-6-5-13(2)20-19(14)17/h3-10,21H,11H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNKOBNGEFZRQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)OCC(=O)O)C=CC(=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30164821 | |

| Record name | Zinquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151606-29-0 | |

| Record name | Zinquin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151606290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZINQUIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z74RD6XLAC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。